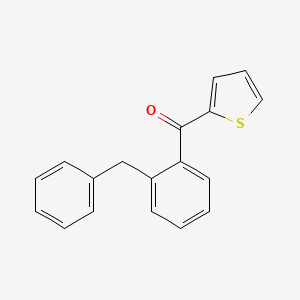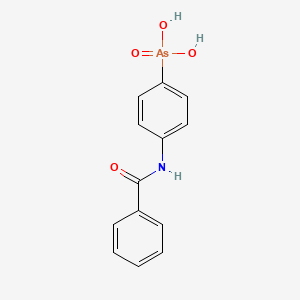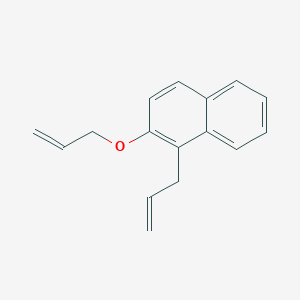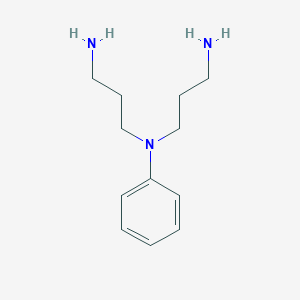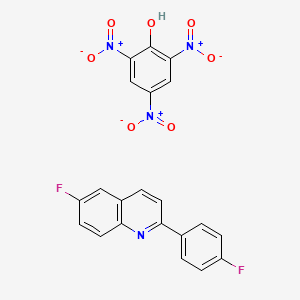
5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole: is an organic compound characterized by the presence of a dodecylsulfanyl group attached to a dihydropyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole typically involves the reaction of a dodecylthiol with a suitable pyrrole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be scaled up by optimizing parameters such as reaction time, temperature, and solvent volume. Additionally, purification techniques such as distillation or chromatography are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The dodecylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine: The compound’s potential therapeutic properties are being explored, including its use as an antimicrobial or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including surfactants and lubricants. Its amphiphilic nature makes it suitable for applications requiring surface-active properties.
Mecanismo De Acción
The mechanism of action of 5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The dodecylsulfanyl group can modulate the compound’s binding affinity and specificity, leading to various biological effects. The compound may exert its effects through pathways involving oxidative stress, signal transduction, or membrane interactions.
Comparación Con Compuestos Similares
- 4,7-Bis(dodecylsulfanyl)-[2,3,1]benzothiadiazole
- 4,7-Bis(dodecylsulfanyl)-[1,2,5]thiadiazolo[3,4-c]pyridine
- 4,7-Bis(dodecylsulfanyl)-[1,2,5]thiadiazolo[3,4-c]pyridazine
Comparison: Compared to these similar compounds, 5-(Dodecylsulfanyl)-2,3-dihydro-1h-pyrrole exhibits unique properties due to the presence of the dihydropyrrole ring. This structural difference can influence its reactivity, stability, and interactions with other molecules. The compound’s specific arrangement of functional groups also contributes to its distinct chemical and biological behavior.
Propiedades
Número CAS |
5397-00-2 |
|---|---|
Fórmula molecular |
C16H31NS |
Peso molecular |
269.5 g/mol |
Nombre IUPAC |
5-dodecylsulfanyl-2,3-dihydro-1H-pyrrole |
InChI |
InChI=1S/C16H31NS/c1-2-3-4-5-6-7-8-9-10-11-15-18-16-13-12-14-17-16/h13,17H,2-12,14-15H2,1H3 |
Clave InChI |
ZGGBONCXSDTPTH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSC1=CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




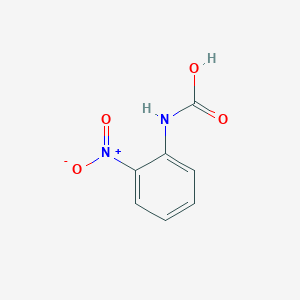
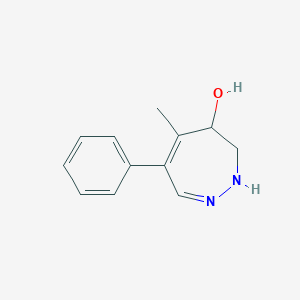

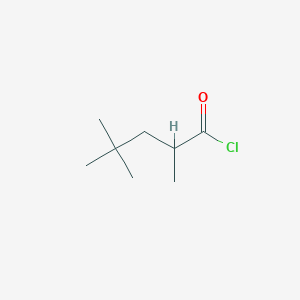
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)
